ethyl 2-(4-methoxy-N-nitrosoanilino)acetate
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Overview
Description
Ethyl 2-(4-methoxy-N-nitrosoanilino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxy group, and a nitrosoaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxy-N-nitrosoanilino)acetate typically involves the reaction of 4-methoxyaniline with nitrous acid to form the nitroso derivative. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxy-N-nitrosoanilino)acetate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-(4-methoxy-N-nitroanilino)acetate.
Reduction: Formation of ethyl 2-(4-methoxy-N-aminoanilino)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-methoxy-N-nitrosoanilino)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxy-N-nitrosoanilino)acetate involves its interaction with biological molecules through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Ethyl 2-(4-methoxy-N-nitrosoanilino)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxy-N-nitroanilino)acetate: Similar structure but with a nitro group instead of a nitroso group, leading to different reactivity and biological properties.
Ethyl 2-(4-methoxy-N-aminoanilino)acetate:
Ethyl 2-(4-methoxy-N-chloroanilino)acetate: Substituted with a chloro group, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.
Properties
CAS No. |
56306-78-6 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl 2-(4-methoxy-N-nitrosoanilino)acetate |
InChI |
InChI=1S/C11H14N2O4/c1-3-17-11(14)8-13(12-15)9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3 |
InChI Key |
QJOINCBSGJLURE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)OC)N=O |
Origin of Product |
United States |
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